molecular formula C34H30O7 B1249892 Obochalcolactone

Obochalcolactone

Cat. No. B1249892
M. Wt: 550.6 g/mol
InChI Key: PRJFEGMPMYRWIX-MXIXYQCPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Obochalcolactone is a member of the class of chalcones isolated from the trunk barks of Cryptocarya obovata and has been shown to exhibit cytotoxicity against the KB cell line. It has a role as a metabolite and an antineoplastic agent. It is a member of chalcones, a member of phenols, a delta-lactone and a cyclic ether.

Scientific Research Applications

Cytotoxic Properties

Obochalcolactone, isolated from the fruits and trunk bark of Cryptocarya obovata, has shown significant activity in in vitro cytotoxic assays against the KB cell line. This discovery suggests its potential as an agent in cancer research, specifically in exploring new treatments or understanding cancer cell dynamics. The studies by Dumontet et al. (2004) in the Journal of Natural Products provide detailed insights into these properties (Dumontet et al., 2004).

properties

Product Name

Obochalcolactone

Molecular Formula

C34H30O7

Molecular Weight

550.6 g/mol

IUPAC Name

(2R)-2-[[(1S,9R,11S)-3,5-dihydroxy-9-[(E)-2-phenylethenyl]-6-[(E)-3-phenylprop-2-enoyl]-8,10-dioxatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-yl]methyl]-2,3-dihydropyran-6-one

InChI

InChI=1S/C34H30O7/c35-27(15-14-22-8-3-1-4-9-22)32-29(37)20-28(36)31-24-18-26(19-25-12-7-13-30(38)39-25)40-34(21-24,41-33(31)32)17-16-23-10-5-2-6-11-23/h1-11,13-17,20,24-26,36-37H,12,18-19,21H2/b15-14+,17-16+/t24-,25+,26-,34-/m0/s1

InChI Key

PRJFEGMPMYRWIX-MXIXYQCPSA-N

Isomeric SMILES

C1C=CC(=O)O[C@H]1C[C@@H]2C[C@H]3C[C@@](O2)(OC4=C3C(=CC(=C4C(=O)/C=C/C5=CC=CC=C5)O)O)/C=C/C6=CC=CC=C6

Canonical SMILES

C1C=CC(=O)OC1CC2CC3CC(O2)(OC4=C3C(=CC(=C4C(=O)C=CC5=CC=CC=C5)O)O)C=CC6=CC=CC=C6

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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